3-amino-3-(4-nitrophenyl)propanoic Acid

Catalog No.
S8059142
CAS No.
131690-59-0
M.F
C9H10N2O4
M. Wt
210.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-amino-3-(4-nitrophenyl)propanoic Acid

CAS Number

131690-59-0

Product Name

3-amino-3-(4-nitrophenyl)propanoic Acid

IUPAC Name

3-amino-3-(4-nitrophenyl)propanoic acid

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

InChI

InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)

InChI Key

JVQPVKJZKRICRR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(CC(=O)O)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)[N+](=O)[O-]

3-Amino-3-(4-nitrophenyl)propanoic acid is an organic compound with the molecular formula C₉H₁₀N₂O₄ and a molecular weight of approximately 210.19 g/mol. This compound features a propanoic acid backbone with an amino group and a nitrophenyl substituent, which contributes to its unique properties and potential applications in various fields, including pharmaceuticals and biochemistry. The compound is characterized by a density of 1.4 g/cm³ and a boiling point of about 410.3 °C at 760 mmHg .

Typical of amino acids and nitro compounds:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: The amino group can react with carboxylic acids or their derivatives to form amides.
  • Reduction: The nitro group can be reduced to an amine under appropriate conditions.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of a corresponding amine.

These reactions are significant for synthesizing derivatives and exploring the compound's reactivity in various chemical contexts.

The biological activity of 3-amino-3-(4-nitrophenyl)propanoic acid has been explored in various studies, particularly its role as a potential neurotransmitter or modulator in biochemical pathways. Its structural similarity to amino acids suggests it may interact with biological systems, influencing processes such as:

  • Neurotransmission: Potential involvement in excitatory neurotransmission pathways.
  • Antioxidant Activity: Some studies indicate that nitrophenyl compounds may exhibit antioxidant properties, although specific data on this compound is limited.

Further research is necessary to elucidate its exact biological roles and mechanisms.

Several methods exist for synthesizing 3-amino-3-(4-nitrophenyl)propanoic acid:

  • Starting from 4-Nitrophenylalanine: This method typically involves the modification of existing amino acids through chemical transformations such as alkylation or acylation.
  • Direct Amination: The reaction of 4-nitrobenzaldehyde with propanoic acid derivatives under acidic or basic conditions can yield the desired product.
  • Multi-step Synthesis: Involves several reactions, including protection-deprotection steps, to construct the final structure from simpler precursors.

Each method may vary in efficiency, yield, and complexity depending on the starting materials and desired purity .

3-Amino-3-(4-nitrophenyl)propanoic acid has several potential applications:

  • Pharmaceuticals: It may serve as a building block for drug development, particularly in creating compounds that target neurological pathways.
  • Biochemistry Research: Used in studies related to neurotransmitter function and enzyme inhibition.
  • Chemical Synthesis: Acts as an intermediate in synthesizing more complex organic molecules.

Its unique structure makes it valuable for researchers exploring new therapeutic agents or chemical processes.

Interaction studies involving 3-amino-3-(4-nitrophenyl)propanoic acid focus on its binding affinities and effects on biological targets. Notably:

  • Receptor Binding: Investigations into how this compound interacts with neurotransmitter receptors could reveal insights into its potential pharmacological effects.
  • Enzyme Inhibition: Studies may assess its ability to inhibit specific enzymes linked to metabolic pathways or disease states.

These studies are crucial for understanding how this compound might be utilized in therapeutic contexts.

Several compounds share structural similarities with 3-amino-3-(4-nitrophenyl)propanoic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
(S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate1213828-83-10.90
3-(Dimethylamino)-3-(4-nitrophenyl)propanoic acid38448-05-40.90
(S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride1416444-76-20.88
Ethyl 3-amino-3-(3-nitrophenyl)propanoate, HCl283613-07-00.85
3-(4-Nitrophenyl)propanoic acid16642-79-80.85

These compounds exhibit varying degrees of similarity based on their functional groups and structural characteristics. The presence of different substituents can significantly alter their biological activity and chemical reactivity, highlighting the uniqueness of each compound within this category.

XLogP3

-1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

210.06405680 g/mol

Monoisotopic Mass

210.06405680 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

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